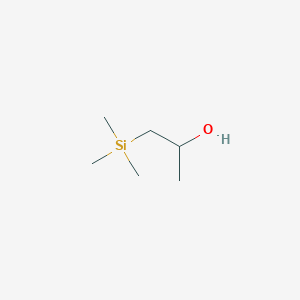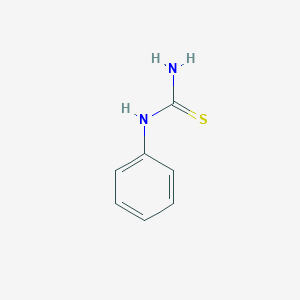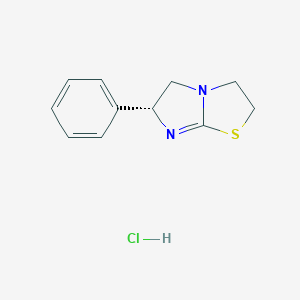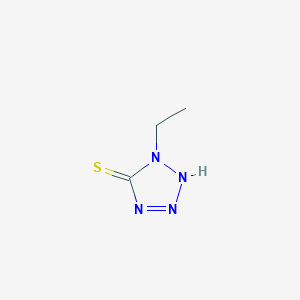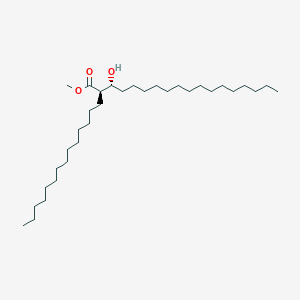
Octadecanoic acid, 3-hydroxy-2-tetradecyl-, methyl ester, (2R,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanoic acid, 3-hydroxy-2-tetradecyl-, methyl ester, (2R,3R)-, commonly known as 3-hydroxytetradecanoic acid, is a fatty acid derivative that has been the subject of extensive scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields, including biotechnology, biochemistry, and medicine.
Wirkmechanismus
The mechanism of action of 3-hydroxytetradecanoic acid is not yet fully understood. However, studies have shown that this compound may act by disrupting the cell membrane of microorganisms, leading to their death. Additionally, 3-hydroxytetradecanoic acid may inhibit the activity of certain enzymes involved in cancer cell growth, leading to their death.
Biochemische Und Physiologische Effekte
Studies have shown that 3-hydroxytetradecanoic acid has a number of biochemical and physiological effects. In particular, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, 3-hydroxytetradecanoic acid has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-hydroxytetradecanoic acid in lab experiments is its antimicrobial properties, which make it a useful tool for studying the mechanisms of bacterial and fungal infections. Additionally, this compound has been shown to have potential applications in cancer research, making it a valuable tool for studying the mechanisms of cancer cell growth. However, one limitation of using 3-hydroxytetradecanoic acid in lab experiments is its relatively high cost, which may limit its availability for certain research projects.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-hydroxytetradecanoic acid. One area of interest is the development of new antibiotics based on the antimicrobial properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of 3-hydroxytetradecanoic acid, which could lead to the development of new cancer treatments. Finally, there is potential for the use of this compound in the development of new biofuels, which could help to reduce our dependence on fossil fuels.
Synthesemethoden
The synthesis of 3-hydroxytetradecanoic acid is typically achieved through the chemical modification of natural fatty acids. One common method involves the enzymatic hydrolysis of coconut oil, followed by the isolation and purification of the resulting 3-hydroxytetradecanoic acid methyl ester.
Wissenschaftliche Forschungsanwendungen
3-hydroxytetradecanoic acid has been studied extensively for its potential applications in various scientific fields. In biotechnology, this compound has been investigated as a potential source of biofuels due to its high energy content. In biochemistry, 3-hydroxytetradecanoic acid has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
CAS-Nummer |
18951-36-5 |
|---|---|
Produktname |
Octadecanoic acid, 3-hydroxy-2-tetradecyl-, methyl ester, (2R,3R)- |
Molekularformel |
C33H66O3 |
Molekulargewicht |
510.9 g/mol |
IUPAC-Name |
methyl (2R,3R)-3-hydroxy-2-tetradecyloctadecanoate |
InChI |
InChI=1S/C33H66O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32(34)31(33(35)36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h31-32,34H,4-30H2,1-3H3/t31-,32-/m1/s1 |
InChI-Schlüssel |
NCKLMYIJGWLHIF-ROJLCIKYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC[C@H]([C@@H](CCCCCCCCCCCCCC)C(=O)OC)O |
SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC)O |
Synonyme |
(2R,3R)-3-Hydroxy-2-tetradecyloctadecanoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




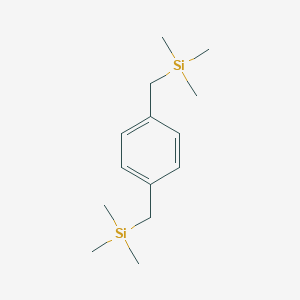
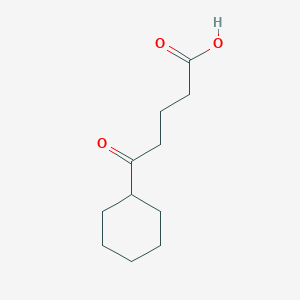
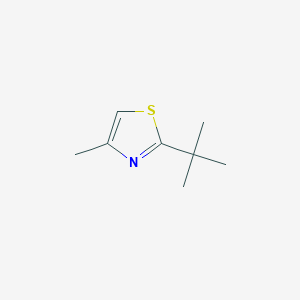
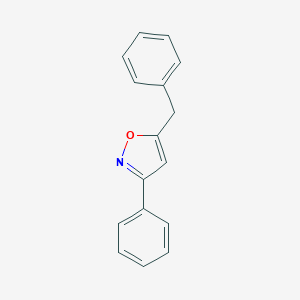
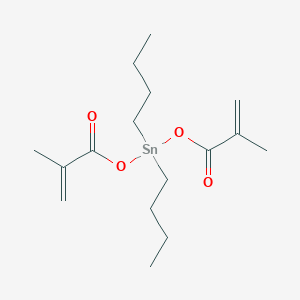

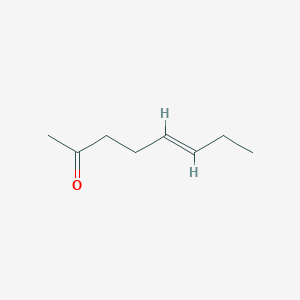
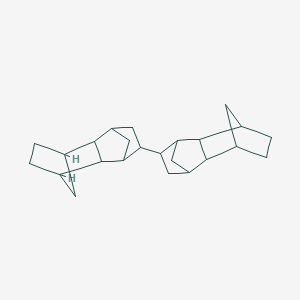
![beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt](/img/structure/B91262.png)
